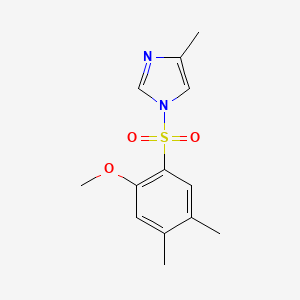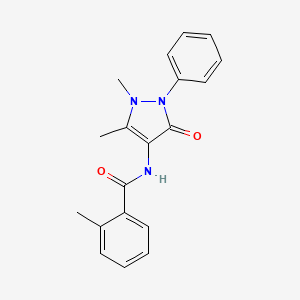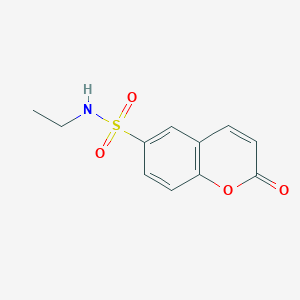
4-(benzylsulfanyl)quinazoline
描述
4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various synthetic methods including aza-diels–alder reaction, aza-wittig reaction, metal-mediated reaction, and oxidative cyclization . The Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .科学研究应用
- Quinazoline derivatives, including 4-Benzylthioquinazoline, have demonstrated anti-cancer potential . Researchers have explored their use in inhibiting tumor growth and metastasis. Further studies could focus on specific cancer types and mechanisms of action.
- Inflammation plays a crucial role in various diseases. Quinazoline compounds, including 4-Benzylthioquinazoline, have shown anti-inflammatory properties . Investigating their impact on inflammatory pathways and immune responses could yield valuable insights.
- Quinazoline derivatives exhibit antibacterial effects . Research could explore their efficacy against specific bacterial strains, mechanisms of action, and potential applications in antibiotic development.
- Some quinazoline compounds possess analgesic properties . Investigating 4-Benzylthioquinazoline’s ability to alleviate pain could lead to novel pain management strategies.
- Quinazolines have been studied for their anti-viral activity . Exploring 4-Benzylthioquinazoline’s effectiveness against specific viruses (e.g., influenza, herpes) could be valuable.
- Quinazoline derivatives, including 4-Benzylthioquinazoline, may have anti-oxidant and anti-hypertensive properties . Investigating their impact on oxidative stress and blood pressure regulation could be relevant.
Anti-Cancer Properties
Anti-Inflammatory Effects
Anti-Bacterial Activity
Analgesic Potential
Anti-Viral Applications
Anti-Oxidant and Anti-Hypertensive Effects
作用机制
Target of Action
The primary target of 4-Benzylthioquinazoline is acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids and is a common target for herbicides .
Mode of Action
4-Benzylthioquinazoline interacts with ACCase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of the cell membrane . The disruption of this process leads to the destruction of the membrane structure, causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by 4-Benzylthioquinazoline is the fatty acid synthesis pathway . By inhibiting ACCase, 4-Benzylthioquinazoline disrupts the production of malonyl-CoA, a key intermediate in fatty acid synthesis . This disruption leads to a decrease in fatty acid production, affecting the integrity of the cell membrane and leading to cell death .
Pharmacokinetics
It’s known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Benzylthioquinazoline and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ACCase by 4-Benzylthioquinazoline leads to a disruption in fatty acid synthesis, which in turn affects the integrity of the cell membrane . This results in cell death, providing the compound with its herbicidal activity .
安全和危害
未来方向
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The current review discusses different strategies and approaches employed in the design of quinazoline/4(3H)-quinazolinone-based hybrids along with their pharmacological activities .
属性
IUPAC Name |
4-benzylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZTVGMLKDNEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289883 | |
| Record name | 4-Benzylthioquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylthioquinazoline | |
CAS RN |
6956-67-8 | |
| Record name | NSC65066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzylthioquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6419461.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6419463.png)
![7-tert-butyl-1-methyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6419466.png)
![N-[3'-acetyl-5-chloro-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6419490.png)

![ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B6419499.png)
![N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6419501.png)

![6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419522.png)
![4-(4-methoxyphenyl)-1-methyl-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419526.png)
![2-{8-[(5-chloro-2-methoxyphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419534.png)
![2-{8-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419538.png)
![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)